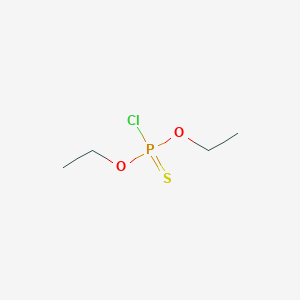
3-Acetoxybenzoic acid
Descripción general
Descripción
3-Acetoxybenzoic acid (3-ABA) is a meta-substituted benzoic acid and an isomer of aspirin . It has the molecular formula C9H8O4 .
Synthesis Analysis
3-Acetoxybenzoic acid can be synthesized by reacting 3-hydroxybenzoic acid with acetic anhydride . The esterification of 3-ABA with 1,1′-carbonyldiimidazole (CDI) in the presence of reactive halides has also been reported .Molecular Structure Analysis
The molecular structure of 3-Acetoxybenzoic acid can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
3-Acetoxybenzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 338.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.4±3.0 kJ/mol, a flash point of 139.0±16.7 °C, and an index of refraction of 1.551 .Aplicaciones Científicas De Investigación
Ligand for Metal Complexes
In coordination chemistry, 3-Acetoxybenzoic acid serves as a ligand to form metal complexes. These complexes have applications in catalysis, material science, and potentially in medicinal chemistry. For example, it can be used to prepare complexes like bis-(3-acetoxybenzoato)triphenylantimony(V) and bis-(3-acetoxybenzoato)triphenylbismuth(V) .
Organic Synthesis
As an organic building block, 3-Acetoxybenzoic acid is utilized in organic synthesis to construct a wide array of organic molecules. Its reactivity allows for the formation of acyl chlorides, esters, and amides, which are fundamental in synthesizing complex organic compounds .
Safety And Hazards
3-Acetoxybenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and storing in a well-ventilated place with the container tightly closed .
Propiedades
IUPAC Name |
3-acetyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-4-2-3-7(5-8)9(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMYCWFGNSXLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285889 | |
| Record name | 3-Acetoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxybenzoic acid | |
CAS RN |
6304-89-8 | |
| Record name | 3-(Acetyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 43147 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6304-89-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-Acetoxybenzoic acid?
A1: 3-Acetoxybenzoic acid, also known as meta-Acetoxybenzoic acid, is a derivative of benzoic acid. Here is its structural characterization:
- Spectroscopic Data:
Q2: How is 3-Acetoxybenzoic acid used in polymer synthesis?
A: 3-Acetoxybenzoic acid serves as a valuable monomer in the synthesis of various polymers. It is frequently employed in its silylated form to lower its melting point and facilitate smoother polymerization reactions. [, , ] For instance:
- Hyperbranched poly(3-hydroxybenzoate): 3-Acetoxybenzoic acid, along with its trimethylsilyl ester, is copolymerized with 3,5-bisacetoxybenzoic acid to create hyperbranched polyesters with controlled branching degrees and tunable glass transition temperatures (Tg). [, ]
- Hyperbranched poly(ester-amide)s: 3-Acetoxybenzoic acid can be copolymerized with monomers containing both ester and amide functionalities, such as derivatives of 3,5-diaminobenzoic acid, to create hyperbranched poly(ester-amide)s. These polymers exhibit a range of glass transition temperatures depending on the monomer ratios used. []
Q3: Can 3-Acetoxybenzoic acid form complexes with metals?
A: Yes, research indicates that 3-Acetoxybenzoic acid can act as a ligand in the formation of metal complexes. [, ] Specifically:
- Lanthanide Complexes: 3-Acetoxybenzoic acid forms bis-hydrazine lanthanide complexes with the formula [Ln(3-ab)3(N2H4)2]·xH2O, where Ln represents lanthanides like La, Ce, Pr, Nd, Sm, and Gd. Spectroscopic analysis, including infrared (IR) spectroscopy, reveals that the carboxylate group of 3-Acetoxybenzoic acid coordinates with the lanthanide ions in a bidentate manner. []
- Organometallic Complexes: Studies demonstrate the synthesis of triphenylantimony(V) complexes with 3-Acetoxybenzoic acid. X-ray diffraction analysis of the crystal structure of the complex [triphenylantimony(V) (3-Acetoxybenzoic acid)2]∙CHCl3 (2) revealed a five-coordinate, distorted trigonal bipyramidal geometry around the antimony center. Two deprotonated 3-Acetoxybenzoic acid molecules occupy the axial positions. []
Q4: Are there any studies on the biological activity of 3-Acetoxybenzoic acid complexes?
A: Research has investigated the biological activity of some 3-Acetoxybenzoic acid-containing metal complexes. [] For example:
- Antileishmanial and Antibacterial Activity: Triphenylantimony(V) and triphenylbismuth(V) complexes with 3-Acetoxybenzoic acid have been synthesized and their in vitro activity against Leishmania parasites and bacteria (Staphylococcus aureus and Pseudomonas aeruginosa) was assessed. The results showed promising antileishmanial and antibacterial activities, particularly for the bismuth complexes. []
Q5: What analytical techniques are used to characterize 3-Acetoxybenzoic acid and its derivatives?
A5: A variety of analytical techniques are used for the characterization of 3-Acetoxybenzoic acid and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are valuable for determining the structure and composition of 3-Acetoxybenzoic acid-containing polymers and complexes. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups, such as the characteristic C=O stretches in esters and carboxylic acids. []
- Elemental Analysis: Provides information about the elemental composition, which is useful for confirming the identity and purity of synthesized compounds. [, ]
- X-ray Diffraction: Single-crystal X-ray diffraction can determine the three-dimensional structure of crystalline metal complexes containing 3-Acetoxybenzoic acid. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester](/img/structure/B41368.png)









